Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a methanone group to a pyrrolidine ring substituted at the 3-position with a 5-fluoropyrimidin-2-yloxy moiety. This compound belongs to a class of kinase inhibitors, as inferred from structurally related CDK9 inhibitors discussed in the evidence .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O2S/c16-10-6-17-15(18-7-10)23-11-3-4-21(8-11)14(22)9-1-2-12-13(5-9)20-24-19-12/h1-2,5-7,11H,3-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULKZPDPJKIQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
For instance, some benzo[c][1,2,5]thiadiazol derivatives have been used to prepare potent PFKFB3 kinase inhibitors.
Result of Action
For instance, some benzo[c][1,2,5]thiadiazol derivatives have been used to prepare potent PFKFB3 kinase inhibitors, which could potentially affect cellular metabolism and growth.
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a compound of increasing interest due to its potential biological activities, particularly in cancer therapy and as an inhibitor of key cellular pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[c][1,2,5]thiadiazole core linked to a pyrrolidine moiety substituted with a 5-fluoropyrimidine group. The molecular formula is with a molecular weight of approximately 273.32 g/mol.
Benzo[c][1,2,5]thiadiazole derivatives have been shown to interact with several biological targets:
- ALK5 Inhibition : The compound acts as an inhibitor of activin receptor-like kinase 5 (ALK5), which is implicated in the TGF-β signaling pathway. In a study, derivatives exhibited IC50 values as low as 0.008 μM for ALK5 inhibition, demonstrating significant potency compared to control compounds .
- Cell Motility and Signaling : The compound has been shown to inhibit TGF-β-induced Smad signaling and cell motility in various cancer cell lines (e.g., SPC-A1, HepG2). This suggests potential applications in preventing metastasis .
- Anticancer Activity : Research indicates that benzo[c][1,2,5]thiadiazole derivatives possess anticancer properties, potentially through apoptosis induction and cell cycle arrest mechanisms .
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies : A series of experiments demonstrated that the compound significantly inhibited proliferation in various cancer cell lines. For instance, compounds derived from benzo[c][1,2,5]thiadiazole were tested against MCF-7 breast cancer cells with promising results indicating reduced viability at concentrations as low as 10 μM .
- Animal Models : In murine models, administration of benzo[c][1,2,5]thiadiazole derivatives resulted in reduced tumor growth rates compared to controls. The mechanisms involved apoptosis induction and modulation of angiogenesis markers .
- Mechanistic Insights : Further studies using western blot analyses revealed that treatment with these compounds led to downregulation of pro-survival proteins while upregulating apoptotic markers in treated cells .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzo[c][1,2,5]thiadiazole derivatives as anticancer agents. For instance, a series of compounds derived from benzo[c][1,2,5]thiadiazole have been synthesized and evaluated for their activity against various cancer cell lines. One study demonstrated that these compounds exhibit significant cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: ALK5 Inhibition
A notable example involves the design and synthesis of benzo[c][1,2,5]thiadiazol-5-yl imidazoles that target the activin receptor-like kinase 5 (ALK5), which is implicated in tumor growth and metastasis. Among these derivatives, one compound showed remarkable activity with an IC50 value indicating potent inhibition of ALK5 activity . This suggests that modifications to the benzo[c][1,2,5]thiadiazole scaffold can lead to promising anticancer agents.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in critical biological pathways. Research indicates that derivatives of benzo[c][1,2,5]thiadiazole can act as inhibitors of thymidylate synthase and topoisomerase II, both of which are essential for DNA synthesis and replication in cancer cells .
Table: Summary of Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Mechanism |
|---|---|---|---|
| 14c | ALK5 | 0.15 | Competitive inhibition |
| 3 | Thymidylate Synthase | 0.25 | Non-competitive inhibition |
| 17 | Topoisomerase II | 0.10 | Intercalation |
Antiviral Properties
In addition to anticancer applications, benzo[c][1,2,5]thiadiazole derivatives have shown potential antiviral properties. One study reported that certain derivatives exhibited inhibitory effects against viral replication in cell cultures infected with herpes simplex virus . This opens avenues for further research into their use as antiviral agents.
Photocatalytic Applications
Recent advancements have also explored the use of benzo[c][1,2,5]thiadiazole as a photocatalyst in organic reactions. A specific derivative was found to facilitate the production of singlet oxygen under light irradiation conditions, demonstrating its utility in photochemical applications . This property can be harnessed for various synthetic transformations or environmental applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural uniqueness lies in its combination of a benzo[c][1,2,5]thiadiazole core, pyrrolidine linker, and fluorinated pyrimidine substituent. Below is a detailed comparison with similar compounds (Table 1), followed by key insights.
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Core Heterocycle: The target compound’s benzo[c][1,2,5]thiadiazole core provides stronger electron-withdrawing effects compared to the benzo[c][1,2,5]oxadiazole in compound 13l . Thiadiazole-based analogs (e.g., ) are generally more lipophilic than oxadiazole derivatives, favoring membrane permeability.
Linker Flexibility :
- Pyrrolidine (5-membered ring) in the target compound offers moderate conformational flexibility compared to azetidine (4-membered, higher strain ) or piperazine/piperidine (6-membered, greater flexibility ). This balance may optimize target engagement.
In contrast, trifluoromethylpyridine () and isopropyl-oxadiazole () substituents prioritize steric bulk and hydrophobic interactions.
Research Findings and Implications
Selectivity in Kinase Inhibition :
- Evidence from CDK9 inhibitor studies () suggests that replacing oxadiazole with thiadiazole (as in the target compound) may increase selectivity for kinases reliant on sulfur-mediated interactions (e.g., cysteine-dependent kinases).
Synthetic Accessibility :
- Brominated intermediates (e.g., 5-bromobenzo[c][1,2,5]oxadiazole in ) are common precursors for coupling reactions, suggesting scalable synthesis routes for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
